molecular formula C15H15NO B3054349 (4-Isopropylphenyl)(pyridin-4-yl)methanone CAS No. 59776-91-9

(4-Isopropylphenyl)(pyridin-4-yl)methanone

Cat. No. B3054349
CAS RN: 59776-91-9
M. Wt: 225.28 g/mol
InChI Key: UXVREIOQIBVKSM-UHFFFAOYSA-N
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Description

“(4-Isopropylphenyl)(pyridin-4-yl)methanone” is a chemical compound with the molecular formula C15H15NO . It belongs to the class of organic compounds known as aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Scientific Research Applications

Biotransformation in Drug Synthesis

A study explored the production of a chiral intermediate of Betahistine, a crucial component in anti-allergic medication, through the biotransformation of a similar compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, using Kluyveromyces sp. This process demonstrated the potential of microbial cells in the stereoselective reduction of complex organic compounds, offering an environmentally friendly alternative to chemical synthesis methods (Ni, Zhou, & Sun, 2012).

Synthetic Methodology Development

Research on the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols from aryl(3-isocyanopyridin-4-yl)methanones has highlighted a novel approach to creating complex heterocyclic compounds. This method could have implications for the development of new materials or pharmaceuticals by providing a new route to structurally diverse molecules (Kobayashi et al., 2011).

Antimicrobial Activity Exploration

A series of derivatives of a compound structurally related to (4-Isopropylphenyl)(pyridin-4-yl)methanone was synthesized and found to exhibit significant antimicrobial activity. This study suggests that modifications to the core structure could lead to new antimicrobial agents, demonstrating the compound's utility as a precursor in medicinal chemistry (Kumar et al., 2012).

Structural Analysis and Drug Design

The study of isomorphous methyl- and chloro-substituted heterocyclic analogs, including structures related to (4-Isopropylphenyl)(pyridin-4-yl)methanone, provided insights into the effects of substitution on molecular structure. This knowledge is crucial for the rational design of drugs, as it aids in understanding how minor changes can impact the biological activity and stability of potential pharmaceutical compounds (Swamy et al., 2013).

Novel Therapeutic Approaches

Research into pyrazoline derivatives, including compounds related to (4-Isopropylphenyl)(pyridin-4-yl)methanone, has unveiled their potential as therapeutic agents against tuberculosis and cancer. This highlights the versatility of the core structure in the synthesis of compounds with significant biological activities, paving the way for the development of new treatments (Neha et al., 2013).

Future Directions

The future research directions for “(4-Isopropylphenyl)(pyridin-4-yl)methanone” could involve exploring its potential biological activities, given that similar compounds have shown a diverse range of biological and pharmacological properties . Further studies could also focus on the synthesis and structural characterization of this compound.

properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVREIOQIBVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482756
Record name Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropylphenyl)(pyridin-4-yl)methanone

CAS RN

59776-91-9
Record name Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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